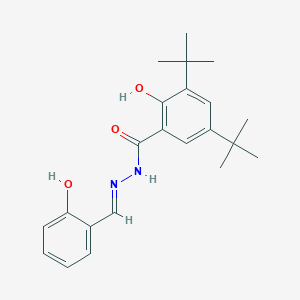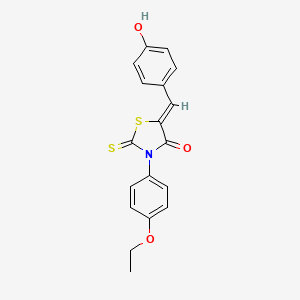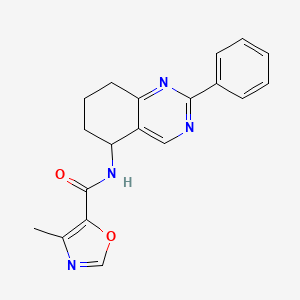![molecular formula C18H23N5O2 B6060780 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ belongs to the quinoxaline family and is a potent inhibitor of the NF-κB pathway.
Mécanisme D'action
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus. This leads to the downregulation of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in lab experiments is its potency and specificity for the NF-κB pathway. However, this compound can also have off-target effects, and its use may not be appropriate for all experimental systems. Additionally, this compound can be toxic at high concentrations, and its effects can be influenced by the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of this compound analogs with improved potency and specificity. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, this compound may have potential as a therapeutic agent for the treatment of viral infections, as NF-κB plays a role in the immune response to viral infections. Further studies are needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its ability to inhibit the NF-κB pathway. This compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. However, its use in lab experiments can be limited by its toxicity and off-target effects. Future research should focus on developing this compound analogs with improved potency and specificity, as well as exploring its potential use in combination with other drugs and for the treatment of viral infections.
Méthodes De Synthèse
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitroquinoxaline with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through the reaction of the intermediate with piperidinecarboxylic acid.
Applications De Recherche Scientifique
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been extensively used in scientific research, particularly in the field of cancer research. Its ability to inhibit the NF-κB pathway has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-morpholin-4-ylquinoxalin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c19-16(24)13-5-7-22(8-6-13)17-18(23-9-11-25-12-10-23)21-15-4-2-1-3-14(15)20-17/h1-4,13H,5-12H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLBSASDCLTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)



![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)
![[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)

